3-Phenyl-2-pyrazinecarboxylic acid

Vue d'ensemble

Description

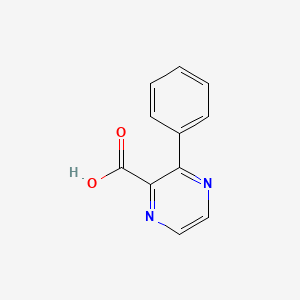

3-Phenyl-2-pyrazinecarboxylic acid is an organic compound with the molecular formula C₁₁H₈N₂O₂. It is a derivative of pyrazine, characterized by a phenyl group attached to the third position of the pyrazine ring and a carboxylic acid group at the second position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Phenyl-2-pyrazinecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with phenylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product after purification.

Another method involves the condensation of 2-aminopyrazine with benzoyl chloride, followed by oxidation to form the carboxylic acid group. This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenyl-2-pyrazinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually carried out in anhydrous solvents.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride. The reactions are typically performed at elevated temperatures.

Major Products Formed

Oxidation: Formation of esters, amides, or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

3-Phenyl-2-pyrazinecarboxylic acid and its derivatives have shown promising antimicrobial properties, particularly against Mycobacterium tuberculosis.

Case Study: Antimycobacterial Activity

- A study demonstrated that derivatives of pyrazinecarboxylic acids, including 3-phenyl derivatives, exhibited significant inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL .

- The structural modifications involving the phenyl group enhance lipophilicity, which is crucial for improving bioavailability and efficacy against bacterial strains .

Data Table: Antimycobacterial Activity of Derivatives

| Compound Name | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| 3-(Phenyl-carbamoyl)pyrazine-2-carboxylic acid | Structure | 1.56 | High |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Structure | 5.0 | Moderate |

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit non-steroidal anti-inflammatory properties.

Case Study: Anti-inflammatory Effects

- The compound has been studied for its ability to inhibit edema and granuloma tissue formation in animal models, demonstrating efficacy comparable to established anti-inflammatory agents .

- The administration routes explored include oral, topical, and parenteral, with dosage recommendations varying based on the severity of the condition being treated .

Data Table: Anti-inflammatory Dosage Recommendations

| Administration Route | Dosage Range (mg/kg/day) |

|---|---|

| Oral | 2 - 50 |

| Topical | Comparative dosages |

| Parenteral | Comparative dosages |

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be tailored to produce various derivatives with enhanced properties.

Synthesis Overview

- The synthesis typically involves reactions between substituted benzamidine and glyoxal in alkaline conditions, followed by further treatment to yield the desired carboxylic acids .

Data Table: Synthesis Pathway

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Benzamidine + Glyoxal | Alkaline solution | Intermediate compound |

| 2 | Intermediate + Glyoxylic acid | Basic medium | This compound |

Structure-Activity Relationship Studies

Recent studies have focused on understanding the structure-activity relationships (SAR) of pyrazine derivatives to optimize their biological activity.

Case Study: SAR Analysis

- Researchers have synthesized various analogs of pyrazinoic acid and evaluated their activity against Mycobacterium tuberculosis. Modifications at positions 3, 5, and 6 significantly influenced their antimycobacterial effectiveness .

Data Table: SAR Findings

| Position Modified | Compound Name | MIC (μg/mL) |

|---|---|---|

| 3 | Methyl 3-(phenyl)pyrazine-2-carboxylic acid | 12.5 |

| 5 | Methyl derivative | 6.25 |

Mécanisme D'action

The mechanism of action of 3-Phenyl-2-pyrazinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Phenylpyrazinecarboxylic acid

- 3-Phenylpyrazine-2-amine

- 5-Ethynyl-3-phenylpyrazin-2-amine

Uniqueness

3-Phenyl-2-pyrazinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications. Its unique structure also allows for the formation of diverse derivatives with potential therapeutic and industrial uses.

Activité Biologique

3-Phenyl-2-pyrazinecarboxylic acid, an organic compound with the molecular formula CHNO and a molecular weight of approximately 200.19 g/mol, has garnered attention for its diverse biological activities. This compound features a pyrazine ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 2-position, which contributes to its unique chemical properties and potential applications in pharmaceuticals and organic synthesis.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating effective inhibition rates.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium tuberculosis (H37Rv) | Antimycobacterial | 1.56 μg/mL (5 μM) |

| Staphylococcus aureus | Antibacterial | >750 μg/mL |

| Trichophyton mentagrophytes | Antifungal | MIC = 31.25 μmol·mL |

The compound's activity against Mycobacterium tuberculosis is particularly notable, with studies indicating a high level of inhibition, making it a candidate for further pharmacological studies and potential therapeutic applications against tuberculosis .

The mechanisms through which this compound exerts its biological effects are under investigation. Key areas of focus include:

- Inhibition of Protein Synthesis : The compound has been suggested to interfere with protein synthesis in bacteria, potentially through binding interactions that inhibit essential enzymatic functions .

- Photosynthesis Inhibition : Studies have shown that derivatives of pyrazinecarboxylic acids can inhibit photosynthetic electron transport, indicating potential applications in agricultural pest control .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the phenyl group and the carboxylic acid moiety plays a crucial role in enhancing its lipophilicity and biological efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Pyrazinecarboxylic Acid | Pyrazine ring with a single carboxylic group | Limited antimicrobial activity |

| 4-Aminopyrazole | Pyrazole ring with an amino group | Exhibits different reactivity |

| 5-Methylpyrazine | Methyl substitution on pyrazine | Alters solubility and reactivity |

The unique substitution pattern of this compound enhances both its chemical reactivity and biological activity compared to these related compounds .

4. Case Studies

Several studies have investigated the biological activities of this compound:

- Antimycobacterial Study : A study demonstrated that derivatives of pyrazinecarboxylic acids, including this compound, showed promising results against Mycobacterium tuberculosis, with specific derivatives achieving MIC values as low as 1.56 μg/mL .

- Antifungal Activity : Research conducted on various fungal strains highlighted the antifungal potential of this compound, particularly against Trichophyton mentagrophytes, showcasing its utility in treating fungal infections .

5. Conclusion

This compound presents significant potential due to its diverse biological activities, particularly as an antimicrobial agent against Mycobacterium tuberculosis and various fungal pathogens. Ongoing research into its mechanisms of action and structure-activity relationships will further elucidate its pharmacological potential and pave the way for new therapeutic applications.

The compound's unique structural features contribute to its efficacy, making it an important subject for future studies aimed at developing novel antimicrobial agents.

Propriétés

IUPAC Name |

3-phenylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLZTJMUULVRNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363754 | |

| Record name | 3-Phenyl-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2881-85-8 | |

| Record name | 3-Phenyl-2-pyrazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.